molecular formula C23H27N5O2S B6564133 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine CAS No. 946283-15-4

2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6564133
CAS No.: 946283-15-4
M. Wt: 437.6 g/mol
InChI Key: UWLNOVRMDBUCFJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a biphenyl group, a piperazine ring, and a pyrimidine ring. The biphenyl group is a key component in many pharmaceuticals and organic materials due to its rigid and planar structure . Piperazine rings are common in medicinal chemistry and have been incorporated in a variety of therapeutic agents . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the biphenyl, piperazine, and pyrimidine moieties. The biphenyl group is likely to contribute to the rigidity of the molecule, while the piperazine and pyrimidine rings may influence its polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl group could potentially undergo substitution reactions. The piperazine ring might be involved in acid-base reactions due to the presence of nitrogen atoms. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the structure of the compound. Factors such as polarity, molecular weight, and the presence of aromatic rings and nitrogen atoms would affect properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing aromatic rings and nitrogen atoms need to be handled with care. They may pose risks such as skin and eye irritation, respiratory discomfort, and environmental toxicity .

Future Directions

The future research directions would depend on the intended application of this compound. If it’s a pharmaceutical, further studies could focus on optimizing its medicinal properties, improving its synthesis, and assessing its safety profile .

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-18-17-22(26(2)3)25-23(24-18)27-13-15-28(16-14-27)31(29,30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLNOVRMDBUCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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